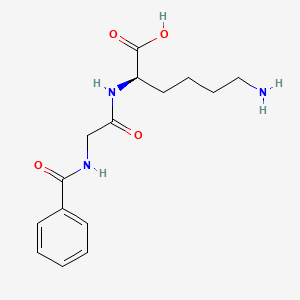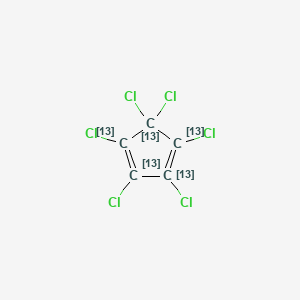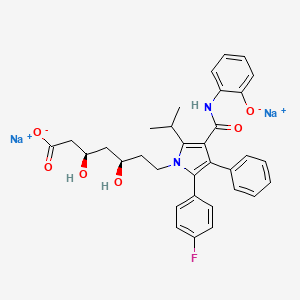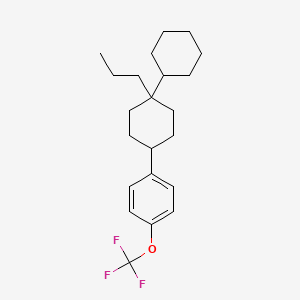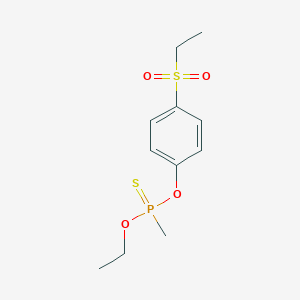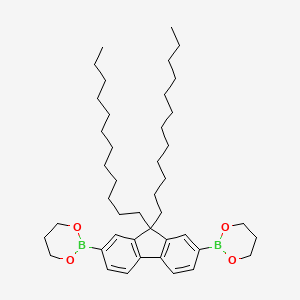
9,9-Didodecylfluorene-2,7-bis(trimethylene borate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is an aryl boronate ester. This compound is known for its unique structure, which includes a fluorene core substituted with dodecyl groups and boronate ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) typically involves the reaction of 9,9-didodecylfluorene with boronic acid derivatives. One common method is the reaction of 9,9-didodecylfluorene with bis(trimethylene borate) under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the boronate ester groups.
Reduction: This reaction can affect the fluorene core.
Substitution: This reaction can occur at the boronate ester groups or the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the boronate ester groups can lead to the formation of boronic acids, while substitution reactions can introduce new functional groups to the fluorene core.
Wissenschaftliche Forschungsanwendungen
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Wirkmechanismus
The mechanism of action of 9,9-Didodecylfluorene-2,7-bis(trimethylene borate) involves its interaction with various molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The fluorene core provides a rigid and stable structure, contributing to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dioctylfluorene-2,7-bis(trimethylene borate): Similar structure but with octyl groups instead of dodecyl groups.
9,9-Diheptylfluorene-2,7-bis(trimethylene borate): Similar structure but with heptyl groups instead of dodecyl groups.
Uniqueness
9,9-Didodecylfluorene-2,7-bis(trimethylene borate) is unique due to its longer dodecyl chains, which can influence its solubility, melting point, and overall chemical reactivity. These properties make it particularly useful in applications where longer alkyl chains are advantageous .
Eigenschaften
CAS-Nummer |
480424-87-1 |
|---|---|
Molekularformel |
C43H68B2O4 |
Molekulargewicht |
670.6 g/mol |
IUPAC-Name |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-didodecylfluoren-2-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C43H68B2O4/c1-3-5-7-9-11-13-15-17-19-21-29-43(30-22-20-18-16-14-12-10-8-6-4-2)41-35-37(44-46-31-23-32-47-44)25-27-39(41)40-28-26-38(36-42(40)43)45-48-33-24-34-49-45/h25-28,35-36H,3-24,29-34H2,1-2H3 |
InChI-Schlüssel |
UUBYUEHUVKVOBO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C4)B5OCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



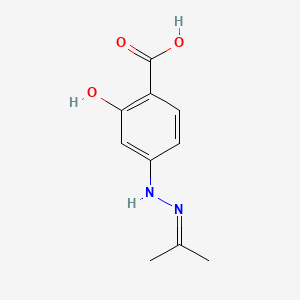
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

